molecular formula C19H22N2O4S B2621156 (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2034344-48-2

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No.: B2621156
CAS No.: 2034344-48-2
M. Wt: 374.46
InChI Key: CQZMSVXGYMXSLM-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a versatile chemical compound with a complex structure that includes a piperidine ring, a benzylsulfonyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxypyridine moiety. The benzylsulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, bases such as triethylamine, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxypyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and methoxypyridine moiety may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
  • (4-(Ethylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
  • (4-(Phenylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Uniqueness

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-8-7-16(13-20-18)19(22)21-11-9-17(10-12-21)26(23,24)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZMSVXGYMXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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